LogP Reduction of ~1.0 Unit vs. 2,4-Di-tert-butylphenol Alters Formulation Partitioning
2,4-Di-tert-butylcyclohexanol exhibits a predicted LogP of 3.86, which is approximately 1.0 LogP unit lower than its phenolic precursor 2,4-di-tert-butylphenol (XLogP ≈ 4.90) [1][2]. This represents roughly a 10-fold decrease in octanol/water partition coefficient, translating to measurably reduced bioaccumulation potential and altered membrane permeability [3]. Both compounds share an identical topological polar surface area (TPSA ≈ 20.2 Ų), confirming that the lipophilicity difference arises solely from the replacement of the aromatic phenolic –OH with the saturated cyclohexanol –OH, not from changes in hydrogen-bonding surface [1][2].
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.86 (predicted) |
| Comparator Or Baseline | 2,4-Di-tert-butylphenol: XLogP ≈ 4.90; TPSA = 20.20 Ų |
| Quantified Difference | ΔLogP ≈ −1.04 (≈10-fold lower partition coefficient) |
| Conditions | Predicted LogP values from computational models; TPSA from topological calculation. |
Why This Matters
For procurement decisions in formulation-intensive applications (e.g., personal care, agrochemical adjuvants), a 10-fold difference in LogP directly impacts emulsification behavior, release kinetics, and environmental fate profiles, making 2,4-di-tert-butylcyclohexanol the preferred choice where reduced lipophilicity is desired.
- [1] YYBYY Chemical Research Platform. 2,4-Di-tert-butylcyclohexanol (CAS 55030-25-6) – LogP = 3.8558, PSA = 20.23. View Source
- [2] Plantaedb. 2,4-Di-tert-butylphenol – XLogP = 4.90, TPSA = 20.20 Ų. Retrieved from https://plantaedb.com. View Source
- [3] FoodB. 2,4-Di-tert-butylphenol – logP and ALOGPS data. Retrieved from https://foodb.ca. View Source
